![molecular formula C16H6ClF12P B116330 Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine CAS No. 142421-57-6](/img/structure/B116330.png)
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Overview
Description
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a chemical compound with the molecular formula C16H6ClF12P. It is known for its use as a ligand in various catalytic reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of two 3,5-di(trifluoromethyl)phenyl groups attached to a chlorophosphine moiety, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane, is a phosphine ligand . It primarily targets metal ions in various organic reactions, acting as a ligand to form metal-organic complexes .
Mode of Action
This compound interacts with its targets (metal ions) through coordination bonds, where the phosphorus atom in the phosphine group donates a pair of electrons to the metal ion . This interaction leads to the formation of metal-organic complexes, which are often used as catalysts in various organic reactions .
Biochemical Pathways
It’s known to be involved in several types of organic reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in the synthesis of various organic compounds .
Pharmacokinetics
Like other phosphine ligands, it’s likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of the action of this compound is the formation of metal-organic complexes . These complexes can act as catalysts in various organic reactions, facilitating the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture or oxygen may lead to the oxidation of the phosphine group, affecting its ability to form complexes with metal ions . Therefore, it’s typically stored and used under inert conditions to prevent oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine typically involves the reaction of 3,5-di(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2C6H3(CF3)2MgBr+PCl3→(C6H3(CF3)2)2PCl+2MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis method. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophosphine moiety can be substituted by other nucleophiles, such as amines or alcohols, to form phosphine derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coordination Reactions: As a ligand, it can coordinate with transition metals to form metal complexes, which are useful in catalytic applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid at room temperature or slightly elevated temperatures.
Coordination Reactions: Transition metal salts or complexes in the presence of suitable solvents like dichloromethane or toluene.
Major Products Formed:
Substitution Reactions: Phosphine derivatives with various functional groups.
Oxidation Reactions: Phosphine oxides.
Coordination Reactions: Metal-phosphine complexes.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₆H₆ClF₁₂P
- Molecular Weight : 458.18 g/mol
- Melting Point : 25-29 °C
- Solubility : Insoluble in water
The compound's structure features two 3,5-di(trifluoromethyl)phenyl groups attached to a phosphorus atom, which plays a critical role in its function as a ligand in catalytic reactions.
Catalysis
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is primarily used as a ligand in various catalytic reactions. Its applications include:
- Buchwald-Hartwig Cross-Coupling Reaction : Utilized for forming carbon-nitrogen bonds, crucial in synthesizing pharmaceuticals and agrochemicals.
- Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds from aryl halides and boronic acids.
- Stille Coupling : Involves the coupling of organotin compounds with aryl halides.
- Sonogashira Coupling : Enables the formation of alkynes from aryl halides and terminal alkynes.
- Negishi Coupling : Used for coupling aryl halides with organozinc reagents.
These reactions benefit from the compound's ability to stabilize transition metal complexes, enhancing reaction efficiency and selectivity .
Synthesis of Biologically Active Molecules
The compound is instrumental in synthesizing biologically active molecules, aiding drug discovery and development. Its role as a ligand allows for the creation of complex organic structures that can exhibit desired biological activities .
Pharmaceutical Development
In pharmaceutical chemistry, this compound is used to synthesize chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation. This application is crucial for producing enantiomerically pure compounds necessary for effective drug formulations .
Material Science
The compound contributes to advancements in materials science by serving as a precursor for fine chemicals and specialty materials. Its unique electronic properties make it suitable for developing high-performance materials .
Target Interactions
This compound acts primarily as a ligand that coordinates with transition metals such as palladium and rhodium. The interaction promotes various organic transformations through:
- Coordination Chemistry : Forms stable complexes that facilitate catalytic cycles.
- Electron-Withdrawing Effects : The trifluoromethyl groups enhance the electrophilicity of the metal center, improving reaction rates.
Reactions Involved
The compound participates in several types of reactions:
- Oxidation : Can be oxidized to form phosphine oxides.
- Substitution Reactions : Engages in ligand exchange processes.
Comparison with Similar Compounds
- Chlorodi(o-tolyl)phosphine
- Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
- Chloro(tert-butyl)phenylphosphine
Comparison: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is unique due to the presence of the trifluoromethyl groups, which impart strong electron-withdrawing effects. This makes it distinct from other similar compounds that may have different substituents, such as methyl or methoxy groups. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it particularly useful in catalytic applications where high selectivity and efficiency are required.
Biological Activity
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine, is a phosphine compound with significant applications in organic synthesis and catalysis. Its unique structural characteristics impart notable biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₆ClF₁₂P
- Molecular Weight : 492.63 g/mol
- CAS Number : 142421-57-6
- Purity : ≥98% .
Synthesis and Applications
This compound is primarily synthesized for use as a reactant in the production of chiral phosphine ligands for various catalytic processes. These include:
- Rhodium-catalyzed asymmetric hydrogenation
- Palladium-catalyzed stereoselective allylation reactions
- Enantioselective hydrogenations .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. The presence of these groups enhances the biological activity due to their lipophilic nature and ability to form multipolar interactions with target proteins. For instance:
- A series of urea derivatives with trifluoromethyl substitutions demonstrated significant anticancer activity against various human cancer cell lines, outperforming traditional chemotherapeutics like Doxorubicin in some cases .
- In vivo studies have shown that related compounds can inhibit liver tumor growth by targeting specific signaling pathways, such as the STAT3 pathway .
Antibacterial Activity
The antibacterial properties of trifluoromethyl-containing compounds have also been investigated. Compounds derived from this compound have shown promising results against bacterial strains. For example:
- Minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating potent antibacterial effects against E. coli and Bacillus mycoides .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Proteins : The trifluoromethyl groups enhance binding affinity to target proteins through multipolar interactions.
- Signal Pathway Modulation : Compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Induction : Some derivatives induce ROS production leading to apoptosis in cancer cells .
Case Studies
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZQEHBNAJGDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6ClF12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408374 | |
Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142421-57-6 | |
Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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